molecular formula C12H13N3O2S2 B5792871 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5792871
M. Wt: 295.4 g/mol
InChI Key: UARQKLQIKPGNHJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide, commonly known as ETFA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of thiadiazole derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

ETFA has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antifungal, antibacterial, and antitumor properties. In addition, ETFA has been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. It has also been studied for its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of ETFA is not yet fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also act by inhibiting the production of inflammatory cytokines and by modulating the activity of immune cells.
Biochemical and Physiological Effects
ETFA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to exhibit antifungal and antibacterial properties. In addition, ETFA has been shown to have anti-inflammatory effects and to modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETFA in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research fields. However, one of the limitations of using ETFA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on ETFA. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-inflammatory agent and as a modulator of the immune system. Further studies are also needed to determine the exact mechanism of action of ETFA and to identify its potential side effects.
Conclusion
In conclusion, ETFA is a versatile compound that has gained significant attention in the field of scientific research. Its potential applications in various research fields, including cancer research, anti-inflammatory research, and neurodegenerative disease research, make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of ETFA involves the reaction of 5-methyl-2-furfurylamine with ethylthiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting compound is then reacted with acryloyl chloride to obtain ETFA. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

properties

IUPAC Name

(E)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-3-18-12-15-14-11(19-12)13-10(16)7-6-9-5-4-8(2)17-9/h4-7H,3H2,1-2H3,(H,13,14,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQKLQIKPGNHJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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